1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
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Description
1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis and characterization processes, leading to the creation of various derivatives. For instance, Nagarajaiah and Begum (2015) synthesized and characterized derivatives through base-catalyzed cyclocondensation and utilized IR, 1H NMR, 13C NMR spectra, and elemental analysis for characterization (Nagarajaiah & Begum, 2015).
Molecular Structure and Conformation
- The molecular structure and conformation of such compounds are a primary focus in scientific research, providing insights into their supramolecular aggregation and conformational features. This was exemplified in studies where the crystal structure was analyzed, revealing intermolecular interactions and stabilization features (Nagarajaiah & Begum, 2014).
Biological Activity and Pharmacological Potential
- The derivatives of this compound have been subjected to various pharmacological screenings, indicating potential biological activities. For example, Mustafa et al. (2014) synthesized urea derivatives and assessed their enzyme inhibition and anticancer activities, finding significant results in prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014). Similarly, antidiabetic screening and anticonvulsant activity have been evaluated in other studies, demonstrating the compound's potential in therapeutic applications (Lalpara et al., 2021; Severina et al., 2019).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-4-5-12(23-3)11(8-9)18-15(22)19-13-10(2)17-16-20(14(13)21)6-7-24-16/h4-8H,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBFUHCOCMJOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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